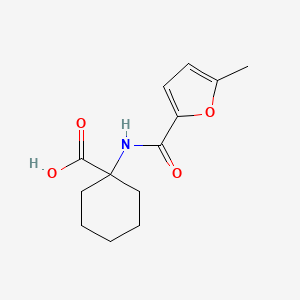
1-(5-Methylfuran-2-carboxamido)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methylfuran-2-carboxamido)cyclohexanecarboxylic acid is an organic compound characterized by the presence of a furan ring substituted with a methyl group and a carboxamido group, attached to a cyclohexane ring with a carboxylic acid group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylfuran-2-carboxamido)cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furoic acid derivatives.
Substitution Reactions: The methyl group is introduced via alkylation reactions, while the carboxamido group is incorporated through amide formation reactions.
Cyclohexane Ring Attachment: The cyclohexane ring is attached through a series of coupling reactions, often involving Grignard reagents or organolithium compounds.
Final Functionalization: The carboxylic acid group is introduced through oxidation reactions or hydrolysis of ester intermediates
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic processes and continuous flow reactors are often employed to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Methylfuran-2-carboxamido)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products
Oxidation Products: Furanones, carboxylic acids.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Halogenated furans, amides
Wissenschaftliche Forschungsanwendungen
1-(5-Methylfuran-2-carboxamido)cyclohexanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives .
Wirkmechanismus
The mechanism of action of 1-(5-Methylfuran-2-carboxamido)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and alteration of membrane permeability
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furoic Acid: A precursor in the synthesis of furan derivatives.
5-Methyl-2-furoic Acid: Similar structure with a methyl group on the furan ring.
Cyclohexanecarboxylic Acid: Shares the cyclohexane ring with a carboxylic acid group .
Uniqueness
1-(5-Methylfuran-2-carboxamido)cyclohexanecarboxylic acid is unique due to its combination of a furan ring with a cyclohexane ring, providing distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H17NO4 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
1-[(5-methylfuran-2-carbonyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H17NO4/c1-9-5-6-10(18-9)11(15)14-13(12(16)17)7-3-2-4-8-13/h5-6H,2-4,7-8H2,1H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
KWLANVTYNMFWRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C(=O)NC2(CCCCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


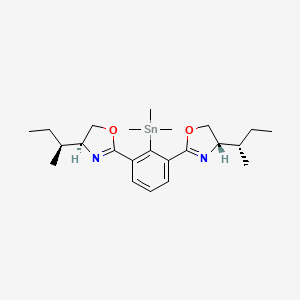

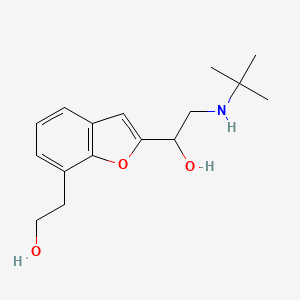
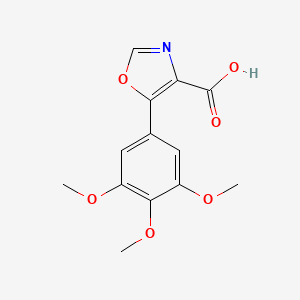
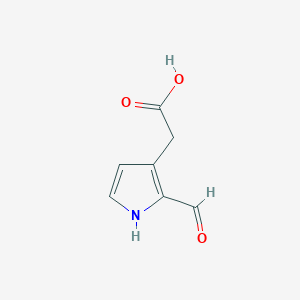
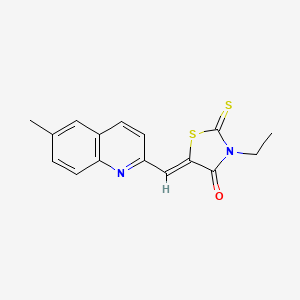
![4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B15210025.png)
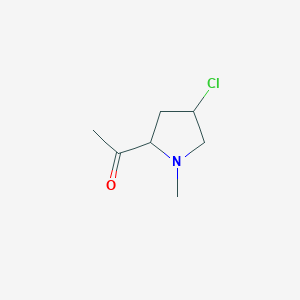
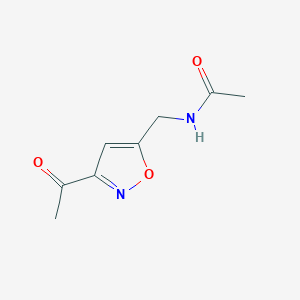
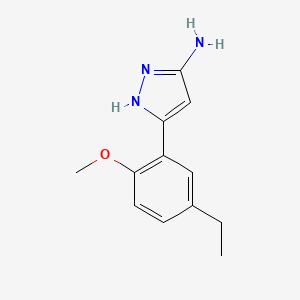
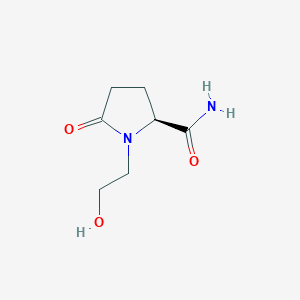


![3-(Trifluoromethyl)-3,3a,4,5,6,7,8,9-octahydrocycloocta[c][1,2]oxazol-3-ol](/img/structure/B15210077.png)
